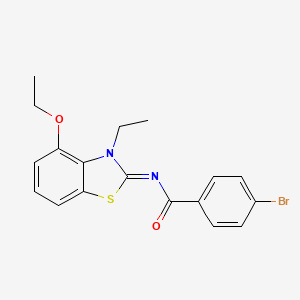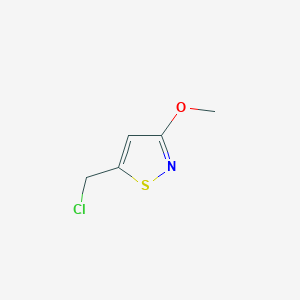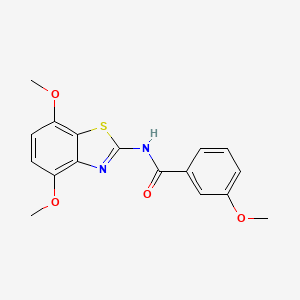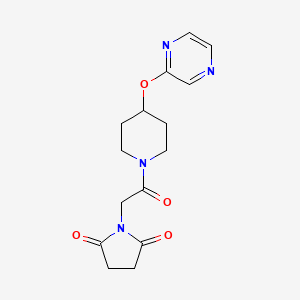
4-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzothiazole family and has been shown to possess a range of interesting biochemical and physiological effects. In
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including those containing the benzothiazole moiety, have demonstrated significant antimicrobial properties . Researchers have explored the potential of this compound as an antimicrobial agent against bacteria, fungi, and other microorganisms. Its mode of action and efficacy in inhibiting microbial growth could be investigated further.
Anticancer Potential
Thiazole-based compounds have attracted attention in cancer research due to their diverse biological activities. The benzothiazole scaffold has been explored for its anticancer properties, including inhibition of tumor cell proliferation and induction of apoptosis. Investigating the effects of this compound on specific cancer cell lines and elucidating its mechanism of action could be valuable .
Antioxidant Properties
Thiazoles are known for their antioxidant activity, which plays a crucial role in protecting cells from oxidative stress. The compound’s ability to scavenge free radicals and prevent cellular damage could be studied in vitro and in vivo. Assessing its potential as a natural antioxidant could have practical applications in health and wellness .
Anti-Inflammatory Effects
Inflammation is a key factor in various diseases. Benzothiazole derivatives, including the compound , may exhibit anti-inflammatory properties. Investigating its impact on inflammatory pathways, cytokine production, and immune responses could provide insights into its therapeutic potential .
Drug Design and Discovery
The benzothiazole scaffold has been utilized in drug design. Researchers could explore modifications of this compound to create novel analogs with improved pharmacological properties. Computational studies, such as molecular docking and dynamics simulations, could guide the design of more potent derivatives for specific targets .
Photodynamic Therapy (PDT)
Thiazole-based compounds have been investigated as photosensitizers for PDT, a non-invasive cancer treatment. By absorbing light and generating reactive oxygen species, these compounds can selectively destroy tumor cells. The compound’s photophysical properties and its potential application in PDT could be explored .
Agrochemical Applications
Thiazoles have found use in agrochemicals, including pesticides and herbicides. Investigating the compound’s effects on plant growth, pest control, and crop protection could contribute to agricultural advancements .
Industrial Applications
Thiazoles have been employed in various industrial processes, such as rubber vulcanization, liquid crystals, and catalysts. Exploring the compound’s role in these applications could reveal new avenues for industrial innovation .
properties
IUPAC Name |
4-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O2S/c1-3-21-16-14(23-4-2)6-5-7-15(16)24-18(21)20-17(22)12-8-10-13(19)11-9-12/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSYIXFDLONKTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=C(C=C3)Br)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(4-ethoxy-3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methyl-2-[(pyridin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2773366.png)
![(E)-N-((4-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)phenyl)sulfonyl)acetamide](/img/structure/B2773367.png)





![N-(benzo[d]thiazol-6-yl)-4-(ethylthio)benzamide](/img/structure/B2773377.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4,5-dimethylthiazol-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2773380.png)
![2-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid](/img/structure/B2773382.png)

![(2Z)-3-(3,4-dimethoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]acrylamide](/img/structure/B2773385.png)
